Tak 456

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

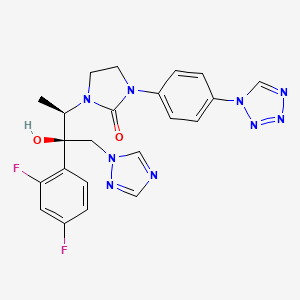

TAK 456: est un nouveau composé triazole oral connu pour son activité antifongique puissante et à large spectre. Il a montré une forte efficacité contre divers agents pathogènes fongiques, notamment Candida albicans et Aspergillus fumigatus . Ce composé est particulièrement remarquable pour sa capacité à inhiber la synthèse des stérols dans ces champignons, ce qui en fait un candidat prometteur pour le traitement des infections fongiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction:

Réaction de condensation: La synthèse commence par la condensation du 4-fluoronitrobenzène et du tétrazole, ce qui donne un mélange de (4-nitrophényl)tétrazoles régioisomères.

Cyclisation: Le dérivé aminé est converti en carbamate de phényle intermédiaire par traitement avec du chloroformiate de phényle dans la pyridine.

Formation d'époxyde: L'alcool époxy chiral, préparé à partir du ®-lactate de méthyle, est converti en triflate puis condensé avec le sel de sodium de l'imidazolone.

Produit final: L'imidazolidinone finale est obtenue par hydrogénation catalytique de l'imidazolone.

Méthodes de production industrielle: La production industrielle de TAK 456 suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela inclut l'utilisation de réacteurs automatisés, de procédés en flux continu et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions:

Réactifs et conditions courants:

Hydrazine et chlorure de fer(III): Utilisés pour la réduction des groupes nitro.

Chloroformiate de phényle et pyridine: Utilisés pour la formation d'intermédiaires carbamate de phényle.

Hydrure de sodium: Utilisé pour l'ouverture du cycle oxirane.

Principaux produits:

Alcool triazolyle: Formé lors de l'ouverture du cycle oxirane.

Imidazolidinone: Le produit final obtenu après hydrogénation catalytique.

Applications de la recherche scientifique

Chimie: this compound est utilisé comme composé de référence dans le développement de nouveaux agents antifongiques. Sa structure unique et son activité à large spectre en font un outil précieux pour l'étude des relations structure-activité des composés triazoles .

Biologie: En recherche biologique, this compound est utilisé pour étudier les mécanismes de résistance fongique et le rôle de la synthèse des stérols dans la croissance et le développement des champignons .

Médecine: this compound a montré des résultats prometteurs lors d'essais précliniques et cliniques pour le traitement des infections fongiques, en particulier celles causées par Candida albicans et Aspergillus fumigatus . Son efficacité contre les souches résistantes au fluconazole en fait un atout précieux pour l'arsenal antifongique .

Industrie: Dans l'industrie pharmaceutique, this compound est utilisé comme composé de tête pour le développement de nouveaux médicaments antifongiques. Son activité à large spectre et ses propriétés pharmacocinétiques favorables en font un candidat intéressant pour un développement ultérieur .

Mécanisme d'action

This compound exerce ses effets antifongiques en inhibant l'enzyme cytochrome P450 51 (CYP51A1), qui est impliquée dans la synthèse de l'ergostérol, un composant clé des membranes cellulaires fongiques . En inhibant cette enzyme, this compound perturbe l'intégrité de la membrane cellulaire fongique, ce qui entraîne la mort cellulaire . Ce mécanisme est similaire à celui d'autres antifongiques triazoles, mais this compound a montré une efficacité supérieure contre certaines souches résistantes .

Applications De Recherche Scientifique

Chemical Applications

Reference Compound in Antifungal Development

TAK 456 serves as a crucial reference compound in the development of new antifungal agents. Its unique structure and broad-spectrum activity make it an essential tool for studying the structure-activity relationships of triazole compounds.

Mechanism of Action

The compound exerts its antifungal effects by inhibiting the enzyme cytochrome P450 51 (CYP51A1), which is vital for ergosterol synthesis in fungal cell membranes. This inhibition disrupts fungal growth and development, making it a valuable candidate for further research.

Biological Applications

Antifungal Spectrum

this compound has demonstrated broad-spectrum antifungal activity against various clinical isolates. It has shown potent effects against Candida albicans, Candida krusei, Candida neoformans, and Aspergillus fumigatus. The Minimum Inhibitory Concentrations (MICs) for these organisms are notably lower than those for other established antifungals, indicating superior efficacy .

| Fungal Species | MIC90 (μg/ml) | Comparison with Other Antifungals |

|---|---|---|

| Candida albicans | 2 | Similar to itraconazole and voriconazole; superior to fluconazole |

| Candida glabrata | 32 | Less active compared to itraconazole and voriconazole |

| Aspergillus fumigatus | 0.5 | Comparable to itraconazole and voriconazole |

| Cryptococcus neoformans | 0.25 | Similar to itraconazole; slightly inferior to voriconazole |

Medical Applications

Preclinical and Clinical Trials

this compound has shown promising results in preclinical studies for treating fungal infections, particularly those caused by Candida albicans and Aspergillus fumigatus. In vivo studies demonstrated that this compound significantly prolonged survival times in mice infected with these pathogens at doses of 10 mg/kg .

Comparison with Other Antifungals

In direct comparisons with fluconazole and itraconazole, this compound exhibited superior efficacy against lethal systemic infections caused by both C. albicans and A. fumigatus. For instance, in a mouse model, this compound was more effective than itraconazole in prolonging survival against specific strains of these fungi .

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is being explored as a lead compound for developing new antifungal drugs. Its favorable pharmacokinetic properties enhance its attractiveness as a candidate for further development.

Case Studies

-

Efficacy Against Systemic Infections

A study involving neutropenic mice demonstrated that this compound significantly improved survival rates in systemic infections caused by A. fumigatus, outperforming traditional treatments like fluconazole . -

Comparative Studies with Established Antifungals

Comparative studies highlighted that this compound's MIC values were consistently lower than those of fluconazole, indicating its potential as a first-line treatment option for resistant fungal infections .

Mécanisme D'action

TAK 456 exerts its antifungal effects by inhibiting the enzyme cytochrome P450 51 (CYP51A1), which is involved in the synthesis of ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death . This mechanism is similar to that of other triazole antifungals but this compound has shown superior efficacy against certain resistant strains .

Comparaison Avec Des Composés Similaires

Composés similaires:

Itraconazole: Un autre antifongique triazole ayant une activité à large spectre, mais des propriétés pharmacocinétiques différentes.

Voriconazole: Un antifongique triazole ayant un spectre d'activité plus large, mais une toxicité plus élevée.

Unicité de TAK 456: this compound se distingue par son efficacité supérieure contre les souches résistantes au fluconazole et son profil pharmacocinétique favorable . Sa capacité à inhiber la synthèse des stérols à des concentrations plus faibles que les autres triazoles en fait un candidat prometteur pour le traitement des infections fongiques difficiles à traiter .

Propriétés

Numéro CAS |

181869-54-5 |

|---|---|

Formule moléculaire |

C22H21F2N9O2 |

Poids moléculaire |

481.5 g/mol |

Nom IUPAC |

1-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-3-[4-(tetrazol-1-yl)phenyl]imidazolidin-2-one |

InChI |

InChI=1S/C22H21F2N9O2/c1-15(22(35,11-30-13-25-12-27-30)19-7-2-16(23)10-20(19)24)31-8-9-32(21(31)34)17-3-5-18(6-4-17)33-14-26-28-29-33/h2-7,10,12-15,35H,8-9,11H2,1H3/t15-,22-/m1/s1 |

Clé InChI |

JTNIHNJCRCYZSU-IVZQSRNASA-N |

SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCN(C3=O)C4=CC=C(C=C4)N5C=NN=N5 |

SMILES isomérique |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCN(C3=O)C4=CC=C(C=C4)N5C=NN=N5 |

SMILES canonique |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCN(C3=O)C4=CC=C(C=C4)N5C=NN=N5 |

Synonymes |

1-(2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)-3-(4-(1H-1-tetrazolyl)phenyl)-2-imidazolidinone TAK 456 TAK-456 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.